1-(1H-pyrrol-2-ylmethyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-(1H-pyrrol-2-ylmethyl)piperazine |
InChI |
InChI=1S/C9H15N3/c1-2-9(11-3-1)8-12-6-4-10-5-7-12/h1-3,10-11H,4-8H2 |
InChI Key |
PSYYAZQIHPXSMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CN2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Approaches
The direct synthesis of 1-(1H-pyrrol-2-ylmethyl)piperazine can be achieved through several established chemical reactions, including the Mannich reaction, reductive amination, and nucleophilic substitution. Each of these methods offers a distinct pathway to the target molecule.
Mannich Reaction Applications
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (pyrrole), formaldehyde (B43269), and a secondary amine (piperazine). This reaction provides a direct route to aminomethylated pyrroles. In the context of synthesizing this compound, pyrrole (B145914) acts as the C-H acidic substrate, which condenses with formaldehyde and piperazine (B1678402) to yield the desired product. The reaction typically proceeds under acidic conditions, which facilitates the formation of the electrophilic Eschenmoser's salt intermediate from formaldehyde and piperazine. The pyrrole ring then attacks this intermediate to form the C-N bond. The regioselectivity of the aminomethylation on the pyrrole ring can be influenced by the reaction conditions.
A general representation of the Mannich reaction is the aminoalkylation of a carbon acid. In this specific synthesis, the reaction would involve the following reactants:
| Reactant | Role |
| Pyrrole | Active hydrogen compound |
| Formaldehyde | Aldehyde component |
| Piperazine | Secondary amine |
This one-pot reaction is an efficient method for creating the title compound, though control of stoichiometry and reaction conditions is crucial to minimize the formation of di-substituted byproducts.
Reductive Amination Strategies
Reductive amination offers another direct pathway to this compound. This two-step process first involves the formation of an iminium ion from the reaction of pyrrole-2-carboxaldehyde with piperazine. In the second step, a reducing agent is introduced to reduce the iminium intermediate to the final amine product.
Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent can be critical to the success of the reaction, with milder reagents like NaBH(OAc)₃ often being preferred to avoid the reduction of the aldehyde before iminium ion formation. This method is widely used in the synthesis of N-alkylated piperazines. researchgate.net
The key components for this synthetic strategy are:
| Starting Material | Reagent | Product |
| Pyrrole-2-carboxaldehyde | Piperazine | Iminium ion intermediate |
| Iminium ion intermediate | Reducing Agent (e.g., NaBH(OAc)₃) | This compound |
Nucleophilic Substitution Reactions
Nucleophilic substitution represents a straightforward and common method for the synthesis of this compound. This approach typically involves the reaction of a pyrrole derivative bearing a leaving group at the 2-methyl position with piperazine. A common precursor for this reaction is 2-(chloromethyl)-1H-pyrrole or 2-(bromomethyl)-1H-pyrrole.
Piperazine, acting as the nucleophile, displaces the halide leaving group to form the desired product. To favor the mono-alkylation of piperazine and avoid the formation of the di-substituted byproduct, an excess of piperazine is often used. Alternatively, one of the nitrogen atoms of piperazine can be protected with a group like tert-butyloxycarbonyl (Boc), followed by alkylation and subsequent deprotection. atlantis-press.com The reaction of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde with piperidine (B6355638) to form 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde serves as a comparable example of this type of nucleophilic substitution. researchgate.net
Synthesis of Key Intermediates
The successful synthesis of this compound often relies on the efficient preparation of key intermediates, namely functionalized pyrrole and piperazine rings.
Pyrrole Ring Functionalization (e.g., Vilsmeier-Haack reaction for aldehydes)
A crucial intermediate for the reductive amination pathway is pyrrole-2-carboxaldehyde. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like pyrrole. This reaction employs a Vilsmeier reagent, typically generated from a substituted amide such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich pyrrole ring, leading to the formation of an iminium salt. Subsequent hydrolysis of this salt furnishes the desired pyrrole-2-carboxaldehyde. This method is highly efficient for producing the aldehyde precursor necessary for the reductive amination synthesis of the title compound.
Piperazine Ring Derivatization
For certain synthetic strategies, particularly those aiming for mono-substitution, derivatization of the piperazine ring is essential. As piperazine has two secondary amine groups, direct alkylation can lead to a mixture of mono- and di-alkylated products. To achieve selectivity, one nitrogen atom can be protected with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group.
The synthesis of mono-Boc-piperazine is a common procedure, which then allows for the selective alkylation of the unprotected nitrogen. Following the coupling with the pyrrole moiety, the Boc group can be readily removed under acidic conditions to yield the mono-substituted piperazine derivative. This protection-deprotection strategy is a cornerstone in the synthesis of asymmetrically substituted piperazines. atlantis-press.com A variety of methods exist for the N-alkylation of piperazine, including reactions with alkyl halides and reductive amination. researchgate.net
Advanced Coupling Reactions (e.g., Click Chemistry for derivatives)
The concept of "click chemistry" has revolutionized the synthesis of complex molecules by joining smaller units together with high efficiency and selectivity. wiley-vch.de The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, yielding 1,4-disubstituted 1,2,3-triazoles. wiley-vch.denih.gov This methodology has been widely adopted for creating diverse molecular libraries for various applications, including drug discovery. nih.govtcichemicals.com
For the derivatization of this compound, the secondary amine of the piperazine ring serves as a convenient handle for introducing an alkyne functionality. For instance, propargylation of the piperazine nitrogen sets the stage for a subsequent CuAAC reaction. This alkyne-functionalized pyrrolylmethylpiperazine can then be reacted with a wide array of organic azides to generate a library of novel 1,2,3-triazole derivatives. This approach allows for the modular and efficient assembly of complex molecular architectures. nih.gov
A general synthetic scheme for this process is illustrated below. The reaction involves the initial propargylation of this compound, followed by the copper-catalyzed cycloaddition with a selected azide (B81097).
Scheme 1: Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry
The versatility of this reaction is demonstrated by the wide range of substituents that can be introduced via the azide component. The table below showcases a representative selection of potential derivatives that can be synthesized using this methodology.
| Derivative | R Group (from R-N3) | Resulting Compound Name |
|---|---|---|
| 1 | Benzyl | 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-((1H-pyrrol-2-yl)methyl)piperazine |
| 2 | Phenyl | 1-((1H-pyrrol-2-yl)methyl)-4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine |
| 3 | 4-Fluorophenyl | 1-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-((1H-pyrrol-2-yl)methyl)piperazine |
| 4 | tert-Butyl | 1-((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)-4-((1H-pyrrol-2-yl)methyl)piperazine |
This click chemistry approach offers a powerful and modular route to rapidly generate libraries of this compound derivatives with diverse functionalities, which is highly valuable for structure-activity relationship (SAR) studies. nih.gov
Combinatorial Synthesis and Library Generation
Combinatorial chemistry has emerged as a powerful tool for the rapid synthesis of large numbers of compounds, significantly accelerating the discovery of new molecules with desired properties. google.com The generation of compound libraries based on a common scaffold, such as this compound, allows for systematic exploration of the chemical space around the core structure.
Solid-phase synthesis is a particularly effective strategy for constructing combinatorial libraries. url.edu In a hypothetical solid-phase synthesis of derivatives of this compound, the pyrrole moiety could be anchored to a solid support. This immobilization allows for the use of excess reagents to drive reactions to completion, with purification simplified to a washing step.
A potential combinatorial library could be generated by varying substituents at two key positions: the pyrrole nitrogen (R¹) and the piperazine N4-position (R²).
Scheme 2: General Strategy for Combinatorial Library Synthesis
Following the assembly of the desired derivatives on the solid support, the final compounds are cleaved from the resin to yield a library of discrete molecules. This approach enables the creation of a large and diverse collection of related compounds from a common intermediate.
The table below illustrates the potential diversity of a combinatorial library based on the this compound scaffold, showcasing various combinations of substituents at the R¹ and R² positions.
| Library Member | R¹ Substituent (on Pyrrole-N) | R² Substituent (on Piperazine-N4) |
|---|---|---|
| A1 | -H | -H |
| A2 | -H | -CH3 |
| A3 | -H | -C(O)CH3 (Acetyl) |
| B1 | -CH3 (Methyl) | -H |
| B2 | -CH3 (Methyl) | -CH3 |
| B3 | -CH3 (Methyl) | -C(O)CH3 (Acetyl) |
| C1 | -CH2Ph (Benzyl) | -H |
| C2 | -CH2Ph (Benzyl) | -CH3 |
| C3 | -CH2Ph (Benzyl) | -C(O)CH3 (Acetyl) |
The generation of such libraries is instrumental in high-throughput screening campaigns to identify compounds with specific biological activities. rsc.org The systematic variation of substituents allows for the elucidation of structure-activity relationships, guiding the design of more potent and selective molecules.
Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of 1-(1H-pyrrol-2-ylmethyl)piperazine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
In ¹H NMR, the chemical shifts, multiplicities, and integration of the signals reveal the connectivity of protons. The pyrrole (B145914) ring protons typically appear in the aromatic region of the spectrum, with distinct signals for the N-H proton and the protons on the heterocyclic ring. The methylene (B1212753) bridge protons (CH₂) connecting the pyrrole and piperazine (B1678402) rings would show a characteristic signal, likely a singlet, whose chemical shift would be influenced by the adjacent nitrogen and aromatic ring. The piperazine ring protons would present as a set of multiplets in the aliphatic region, with separate signals for the protons on the carbons adjacent to the two different nitrogen environments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on the analysis of similar compounds.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrrole NH | ~10-11 | Broad Singlet |
| Pyrrole H5 | ~6.7 | Multiplet |
| Pyrrole H3 | ~6.1 | Multiplet |
| Pyrrole H4 | ~6.0 | Multiplet |
| Methylene (-CH₂-) | ~3.6 | Singlet |
| Piperazine CH₂ (positions 3, 5) | ~2.8 | Triplet |
| Piperazine CH₂ (positions 2, 6) | ~2.4 | Triplet |
| Piperazine NH | ~1-2 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on the analysis of similar compounds.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyrrole C2 | ~130 |
| Pyrrole C5 | ~117 |
| Pyrrole C3 | ~108 |
| Pyrrole C4 | ~107 |
| Methylene (-CH₂-) | ~54 |
| Piperazine C2, C6 | ~54 |
| Piperazine C3, C5 | ~46 |
Mass Spectrometry (MS, HRMS, LRESMS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. In techniques like Low-Resolution Electrospray Ionization Mass Spectrometry (LRESMS), the compound is ionized, typically by protonation, to yield a molecular ion peak [M+H]⁺. For this compound (C₉H₁₅N₃), the expected monoisotopic mass is 165.1266 g/mol , so the [M+H]⁺ peak would appear at an m/z (mass-to-charge ratio) of approximately 166.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. Fragmentation patterns observed in MS/MS experiments can further confirm the structure. Common fragmentation pathways for this molecule would involve the cleavage of the bond between the methylene group and the piperazine ring, or the fragmentation of the piperazine ring itself, leading to characteristic daughter ions. For instance, the loss of the piperazine moiety or the pyrrolylmethyl group would result in significant fragment peaks. researchgate.netnist.govresearchgate.net
Table 3: Predicted Mass Spectrometry Data for this compound This table is predictive and based on common fragmentation patterns of related structures.
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₉H₁₆N₃]⁺ | 166.1339 | Molecular Ion |
| [M-NH₃+H]⁺ | [C₉H₁₃N₂]⁺ | 149.1073 | Fragment after loss of ammonia |
| [C₅H₆N]⁺ | [C₅H₆N]⁺ | 80.0500 | Pyrrolylmethyl cation fragment |
| [C₄H₁₀N₂]⁺ | [C₄H₁₀N₂]⁺ | 86.0844 | Piperazine ring fragment |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound. chemicalbook.com The IR spectrum would show characteristic absorption bands corresponding to the vibrational modes of its bonds.
Key expected peaks include a sharp band around 3400 cm⁻¹ for the pyrrole N-H stretch and another broader band for the piperazine N-H stretch. The C-H stretching vibrations of the aromatic pyrrole ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene bridge and piperazine ring would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the pyrrole ring are expected around 1500-1600 cm⁻¹. C-N stretching vibrations would be found in the 1000-1300 cm⁻¹ region. Raman spectroscopy provides complementary information, particularly for the non-polar C=C bonds of the pyrrole ring. nih.govnist.gov
Table 4: Characteristic IR Absorption Bands for this compound This table is predictive and based on the functional groups present.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Pyrrole NH | ~3400 |
| N-H Stretch | Piperazine NH | ~3300 (broad) |
| C-H Stretch (Aromatic) | Pyrrole C-H | ~3100 |
| C-H Stretch (Aliphatic) | Methylene & Piperazine C-H | 2800-3000 |
| C=C Stretch | Pyrrole Ring | 1500-1600 |
| C-N Stretch | Pyrrole & Piperazine C-N | 1000-1300 |
X-ray Crystallography for Molecular Structure and Conformation Analysis
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. For a molecule like this compound, this technique would determine the conformation of the piperazine ring, which typically adopts a chair conformation. It would also establish the relative orientation of the pyrrole and piperazine rings.
Although specific crystallographic data for this compound is not publicly documented, studies on related structures, such as derivatives of dipyrromethane and other piperazine-containing compounds, provide insight into expected structural features. researchgate.netscispace.comresearchgate.net Such analyses would reveal details about hydrogen bonding networks, which are likely to involve the N-H groups of both the pyrrole and piperazine moieties, influencing the crystal packing.
Thermal Analysis in Compound Characterization
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the thermal stability and phase behavior of this compound. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample during a temperature change, revealing melting points, boiling points, and other phase transitions. This information is crucial for determining the compound's stability under various thermal conditions. While specific data is not available, analysis of similar heterocyclic compounds suggests that decomposition would likely begin at elevated temperatures, with the piperazine and pyrrole rings showing distinct thermal degradation profiles.
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These techniques are fundamental in drug design for understanding how a ligand, such as 1-(1H-pyrrol-2-ylmethyl)piperazine, might interact with a biological target, typically a protein or a nucleic acid.
Ligand-protein interaction analysis is a critical component of molecular docking studies. It examines the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking—that stabilize the binding of a ligand within the active site of a protein. Understanding these interactions at the atomic level can elucidate the mechanism of action and guide the optimization of lead compounds to enhance their affinity and selectivity.
For this compound, the pyrrole (B145914) ring can act as a hydrogen bond donor, while the nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors. The aromatic pyrrole ring can also participate in pi-pi stacking or pi-cation interactions with appropriate residues in a protein's binding pocket.
Table 1: Potential Ligand-Protein Interactions for this compound
| Interaction Type | Potential Participating Moiety of Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Donor | Pyrrole N-H | Asp, Glu, Ser, Thr |
| Hydrogen Bond Acceptor | Piperazine Nitrogens | Asn, Gln, His, Ser, Thr |
| Pi-Pi Stacking | Pyrrole Ring | Phe, Tyr, Trp, His |
| Hydrophobic | Pyrrole and Piperazine CH2 groups | Ala, Val, Leu, Ile, Met |
| Note: This table represents hypothetical interactions based on the chemical structure. Specific data from docking studies for this compound is not available. |
Following a docking simulation, binding energy calculations are performed to estimate the strength of the association between a ligand and its target protein. A more negative binding energy value typically indicates a more stable and favorable interaction. These calculations can be performed using various scoring functions within docking software or through more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These quantitative predictions are crucial for ranking potential drug candidates and prioritizing them for experimental testing.
Specific binding energy calculations for this compound complexed with a protein target have not been reported in the available literature. For context, studies on similar heterocyclic compounds often report binding energies in the range of -7 to -12 kcal/mol for promising interactions with therapeutic targets. nih.gov
Table 2: Illustrative Binding Energy Data for Analogous Compounds
| Compound Type | Target Protein | Reported Binding Energy (kcal/mol) |
| Pyrrol-2-yl-phenyl allylidene derivative | BACE 1 | -7.94 |
| Pyrrol-2-yl-phenyl allylidene derivative | AChE | -12.59 |
| Note: Data is for illustrative purposes from studies on related compounds. nih.gov No specific binding energy data for this compound was found. |
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a detailed understanding of the electronic structure and energetic properties of a molecule from first principles. These calculations are essential for characterizing a molecule's intrinsic properties, independent of its interaction with a biological target.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that a molecule is more reactive. DFT calculations are commonly used to determine these orbital energies and visualize their distribution across the molecule.
Table 3: Representative Frontier Molecular Orbital Energies from DFT Studies on Pyrrole Derivatives
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Pyrrolylenones | Data Not Available | Data Not Available | ~2.5 - 3.5 |
| Nitro-derivatives of pyrrole | Data Not Available | Data Not Available | Data Not Available |
| Note: The table shows typical ranges or mentions from literature on related compounds. researchgate.net Specific calculated values for this compound are not available. |
Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy. This provides the most stable three-dimensional structure of the molecule. Conformational analysis further explores the different spatial arrangements (conformers) of a molecule that can be achieved by rotation around single bonds and the energy differences between them. For a flexible molecule like this compound, which contains a rotatable bond between the pyrrole and piperazine moieties and a flexible piperazine ring (which typically exists in a chair conformation), understanding its preferred conformation is crucial as it dictates how the molecule will fit into a protein's binding site.
Quantum chemical methods like DFT are highly reliable for determining optimized geometries. While crystal structure data for the related compound 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole exists, showing a twisted conformation between the two pyrrole rings, specific conformational analysis and optimized geometry parameters for this compound have not been published.
Quantum chemical calculations can predict a molecule's reactivity through various descriptors derived from its electronic structure, such as molecular electrostatic potential (MEP) maps, which show the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. These methods can also be used to study the mechanisms of chemical reactions, mapping out the energy profile along a reaction coordinate, and identifying transition states and intermediates. This is valuable for understanding a molecule's metabolic fate or for designing synthetic pathways.
A theoretical study on the reactivity of this compound would likely show the pyrrole nitrogen's lone pair and the piperazine nitrogens as key sites for electrophilic attack, while the pyrrole ring itself could be susceptible to electrophilic substitution. Detailed mechanistic studies involving this specific compound are currently absent from the scientific literature.
In Silico Prediction Methodologies for Pharmacokinetic Relevance (e.g., ADME predictions focusing on methodology)
In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical determinant of its potential success as a therapeutic agent. The failure of promising drug candidates in late-stage clinical trials due to unfavorable pharmacokinetic properties represents a significant expenditure of time and resources. To mitigate this, in silico prediction methodologies have become indispensable tools for the preclinical evaluation of new chemical entities. These computational approaches utilize a range of algorithms and models to forecast the ADME properties of a molecule based on its structure, allowing for the early identification of potential liabilities and guiding the optimization of lead compounds. ed.ac.ukcolab.ws
For the compound this compound, a comprehensive ADME profile was generated using the ADMETlab 2.0 platform. scbdd.com This web-based tool integrates a variety of high-quality, validated models to predict a wide spectrum of physicochemical and pharmacokinetic parameters. molinspiration.comoup.com The methodologies employed by such platforms are diverse and are designed to model the complex biological processes that a drug molecule undergoes upon administration.
A foundational aspect of these predictions is the analysis of fundamental physicochemical properties, which are strong determinants of a compound's pharmacokinetic behavior. These are calculated based on the molecular structure and include parameters such as molecular weight, the number of hydrogen bond donors and acceptors, and the octanol-water partition coefficient (logP). These descriptors are famously incorporated into frameworks like Lipinski's Rule of Five, which provides a qualitative assessment of a compound's potential for oral bioavailability.
The following tables detail the predicted ADME-related properties for this compound, generated using established in silico methodologies.
Physicochemical Properties and Drug-Likeness
The initial step in the in silico evaluation involves the calculation of key physicochemical descriptors that influence a compound's behavior in a biological system. These properties are also used to assess the "drug-likeness" of a molecule according to established empirical rules.
| Parameter | Predicted Value | Methodology/Significance |
|---|---|---|
| Molecular Weight | 179.26 g/mol | A measure of the molecule's size. Generally, lower molecular weight (<500 g/mol) is favorable for oral absorption. |
| Hydrogen Bond Acceptors | 3 | The number of nitrogen or oxygen atoms. Fewer than 10 is considered favorable for membrane permeability. |
| Hydrogen Bond Donors | 2 | The number of nitrogen or hydrogen atoms attached to nitrogen or oxygen. Fewer than 5 is considered favorable for membrane permeability. |
| Molar Refractivity | 53.36 | A measure of the total polarizability of a mole of a substance. |
| Topological Polar Surface Area (TPSA) | 40.59 Ų | The sum of surfaces of polar atoms in a molecule. TPSA is a good predictor of drug transport properties, with values <140 Ų generally indicating good cell permeability. |
Lipophilicity and Water Solubility
Lipophilicity and solubility are critical parameters that govern a drug's absorption and distribution. In silico models predict these properties using various algorithms, often based on fragmental methods or whole-molecule approaches.
| Parameter | Predicted Value | Methodology/Significance |
|---|---|---|
| logP (Octanol/Water) | 1.34 | The logarithm of the partition coefficient between octanol (B41247) and water. It is a key measure of lipophilicity, influencing absorption and distribution. |
| logS (Water Solubility) | -2.21 | The logarithm of the molar solubility in water. Higher values indicate better solubility. |
Pharmacokinetic Predictions (ADME)
This section details the predicted behavior of this compound as it moves through the body. These predictions are based on models trained on large datasets of experimental results for a diverse range of compounds.
| ADME Parameter | Predicted Result | Methodology/Interpretation |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption (HIA) | Positive (Probability: 0.98) | Predicts the extent of absorption from the human intestine into the bloodstream. A high probability suggests good absorption. |
| Caco-2 Permeability | Positive (Probability: 0.93) | Models the permeability of the intestinal epithelium using the Caco-2 cell line as a surrogate. Positive prediction indicates high permeability. |
| P-glycoprotein (P-gp) Substrate | No | P-gp is an efflux transporter that can pump drugs out of cells, reducing absorption. A "No" prediction is favorable. |
| P-glycoprotein (P-gp) Inhibitor | No | Inhibition of P-gp can lead to drug-drug interactions. A "No" prediction is favorable. |
| Distribution | ||
| Volume of Distribution (VDss) | Low | Indicates the extent of a drug's distribution in body tissues versus plasma. A low VDss suggests the drug is primarily confined to the bloodstream. |
| Fraction Unbound | High | Represents the fraction of the drug that is not bound to plasma proteins and is therefore pharmacologically active. |
| Blood-Brain Barrier (BBB) Permeability | Positive (Probability: 0.90) | Predicts the ability of the compound to cross the blood-brain barrier and enter the central nervous system. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Cytochrome P450 (CYP) enzymes are the major family of enzymes responsible for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. A "No" prediction is generally favorable. |
| CYP2C9 Inhibitor | No | |
| CYP2C19 Inhibitor | No | |
| CYP2D6 Inhibitor | Yes | |
| CYP3A4 Inhibitor | No | |
| CYP2C9 Substrate | No | Indicates whether the compound is likely to be metabolized by these specific CYP enzymes. |
| CYP3A4 Substrate | No | |
| Excretion | ||
| Renal OCT2 Substrate | Yes | The Organic Cation Transporter 2 (OCT2) is involved in the renal secretion of drugs. Being a substrate suggests active renal excretion. |
The in silico analysis of this compound provides a valuable, albeit preliminary, assessment of its pharmacokinetic relevance. The methodologies employed in platforms like ADMETlab 2.0 are continuously refined as more experimental data becomes available and as computational algorithms improve. molinspiration.comoup.com These predictive models serve as a crucial first pass in the drug discovery cascade, enabling researchers to prioritize compounds with a higher likelihood of possessing favorable pharmacokinetic profiles for further experimental investigation.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Pyrrole (B145914) Ring Substitutions on Biological Interactions
The pyrrole ring, an electron-rich aromatic heterocycle, is a critical component for the biological activity of this class of compounds. nih.gov Modifications to this ring can significantly influence their interaction with biological targets.
Research has shown that the introduction of substituents on the pyrrole ring can modulate the antibacterial and antitubercular activities of these derivatives. nih.gov For instance, the addition of electron-withdrawing groups, such as halogen atoms, can have a variable impact. While some studies on pyrrolamides suggest that substituting the pyrrole ring with two halogens can be beneficial for activity against Mycobacterium tuberculosis, other research on streptopyrroles indicates that monochloride substitution leads to more significant antibacterial activity than dichloride substitution. nih.gov This is because the inclusion of multiple electron-withdrawing groups might decrease the bioactivity of the electron-rich pyrrole system. nih.gov
The position of substitution on the pyrrole ring is also a key determinant of biological effect. The diverse biological activities exhibited by pyrrole derivatives underscore the importance of this moiety as either a core structure or a site for various substitutions. nih.govresearchgate.net
Table 1: Impact of Pyrrole Ring Substitutions
| Substitution | Effect on Biological Activity | Example Compound Class | Reference |
|---|---|---|---|
| Dihalogenation | Potentially beneficial for antitubercular activity. | Pyrrolamides | nih.gov |
| Monochloride | More significant antibacterial activity compared to dichloride. | Streptopyrroles | nih.gov |
Role of Piperazine (B1678402) Ring Substitutions on Ligand Efficacy and Selectivity
The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates. nih.goveurekaselect.com Its two nitrogen atoms can act as hydrogen bond acceptors and donors, enhancing water solubility and bioavailability. nih.goveurekaselect.com
Substitutions on the piperazine ring play a pivotal role in determining the efficacy and selectivity of 1-(1H-pyrrol-2-ylmethyl)piperazine derivatives. For instance, in the context of anticancer activity, leaving the piperazine ring unsubstituted has been shown to be beneficial for activity against K562 leukemia cells. nih.gov Conversely, for other cancer cell lines like HepG2, piperazine and methylpiperazine substituted derivatives exhibited higher antiproliferative potency. nih.gov
The nature of the substituent is also critical. The introduction of electron-withdrawing groups, such as chloro- or fluoro-substituents, on a benzene (B151609) ring attached to the piperazine moiety has been found to enhance antitumor activity. nih.gov In some cases, bulky and lipophilic moieties at the piperazine ring, like a diphenylmethyl group, have paradoxically improved antimycobacterial activity. mdpi.com The replacement of the piperazine ring with other heterocyclic systems like morpholine (B109124) or pyrrolidine (B122466) often leads to a significant decrease in activity, highlighting the importance of the piperazine core. nih.gov
Table 2: Influence of Piperazine Ring Modifications
| Modification | Impact on Activity | Therapeutic Area | Reference |
|---|---|---|---|
| Unsubstituted | Better anti-K562 activity. | Anticancer | nih.gov |
| Methylpiperazine | Higher antiproliferative potency against HepG2. | Anticancer | nih.gov |
| Phenylpiperazine with electron-withdrawing groups | Enhanced antitumor activity. | Anticancer | nih.gov |
| Diphenylmethyl substitution | Improved antimycobacterial activity. | Antimycobacterial | mdpi.com |
Linker Chemistry and Conformational Flexibility
Studies on other piperazine derivatives have shown that conformational flexibility is a critical factor for their biological activity. nih.govresearchgate.net The ability of a molecule to adopt a specific conformation to fit into a binding site can be the difference between a potent and an inactive compound. nih.gov For instance, in the context of HIV-1 inhibitors, the chair conformation of the piperazine ring was found to be essential for activity. researchgate.net Furthermore, constraining the linker's conformation, for example by incorporating it into a ring system, has been shown to enhance the degradation activity of certain protein degraders (PROTACs). acs.org The length of the linker is also a determining factor, with even a single methylene (B1212753) group extension leading to enhanced activity in some cases. acs.org
The chemical nature of the linker also influences the physicochemical properties of the molecule. For example, linking a piperazine ring through an amide bond can lower its pKa, affecting its protonation state at physiological pH, which in turn can impact solubility and cell permeability. nih.gov
Molecular Hybridization Strategies and Their Therapeutic Implications
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to create compounds with enhanced potency, dual action, or improved pharmacokinetic profiles. nih.govresearchgate.netnih.gov The this compound scaffold is a versatile platform for such strategies.
One notable application is in the development of new antitubercular agents. Hybrid molecules incorporating the pyrrole-piperazine core with other antitubercular pharmacophores have shown promise. For example, the hybridization of indole-piperazine derivatives with 1,2,3-triazoles resulted in compounds with significant inhibitory potency against Mycobacterium tuberculosis, with some being more potent than the standard drug Pyrazinamide. nih.gov Similarly, combining a phenothiazine (B1677639) motif with a 1,2,3-triazole via a piperazine linker has produced hybrids with potent antitubercular activity. researchgate.net
The rationale behind this approach is that the resulting hybrid molecule may have multiple mechanisms of action or may overcome resistance mechanisms that affect the individual components. nih.govscilit.com This strategy has also been explored for developing new anticancer agents by creating hybrids of 4-nitroimidazole (B12731) and 1,2,3-triazoles linked by a piperazine unit. nih.gov
Table 3: Examples of Molecular Hybridization
| Hybridized Moiety | Therapeutic Target | Outcome | Reference |
|---|---|---|---|
| Indole and 1,2,3-Triazole | Antitubercular | Increased potency against M. tuberculosis. | nih.gov |
| Phenothiazine and 1,2,3-Triazole | Antimicrobial/Antitubercular | Superior activity compared to parent compounds. | researchgate.netscilit.com |
| 4-Nitroimidazole and 1,2,3-Triazole | Anticancer | Potent activity against human cancer cell lines. | nih.gov |
Pharmacophore Identification and Optimization for Bioactive Ligands
Pharmacophore modeling is a crucial step in rational drug design that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.govnih.govarxiv.org For ligands based on the this compound scaffold, identifying the key pharmacophoric features allows for the design of new, potentially more potent and selective molecules.
A typical pharmacophore for this class of compounds might include a hydrogen bond donor (from the pyrrole N-H), a hydrogen bond acceptor (from the piperazine nitrogens), and a hydrophobic region (from the pyrrole ring). The relative spatial arrangement of these features is critical for binding to the target protein.
Once a pharmacophore model is established, it can be used for virtual screening of compound libraries to identify new hits or to guide the optimization of existing leads. nih.gov This process involves modifying the lead compound to better match the pharmacophore model, for example, by adding or removing functional groups to enhance interactions with the target. Generative models informed by pharmacophore fingerprints can also be used to design novel molecules that conform to the desired pharmacophoric constraints, facilitating the discovery of structurally diverse and bioactive ligands. nih.govarxiv.org
Medicinal Chemistry Research and Biological Target Exploration
Exploration as Ligands for Neurotransmitter Receptors (e.g., D2, 5-HT1A)
The 1-(1H-pyrrol-2-ylmethyl)piperazine scaffold has been a focal point in the development of ligands for various neurotransmitter receptors, which are crucial targets for treating neurological and psychiatric disorders. The piperazine (B1678402) nucleus is a common feature in many compounds with activity on these receptors ijrrjournal.com.
Derivatives of this scaffold have shown notable affinity for dopamine (B1211576) receptors. For instance, 1-Phenyl-4-(1H-pyrrol-2-ylmethyl)-piperazine has been evaluated for its ability to bind to dopamine receptors, demonstrating affinity (Ki) values in the micromolar range for the D2 receptor in studies involving cloned human receptors in CHO cells bindingdb.org. A closely related analog, 3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was identified as a potent antagonist with high affinity and selectivity for the human dopamine D4 receptor acs.org. These findings underscore the potential of the pyrrole-piperazine framework in designing selective dopamine receptor modulators.
Furthermore, the piperazine moiety is a well-known pharmacophore for serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A subtype. Many piperazine derivatives, such as meta-chlorophenylpiperazine, have been shown to interact with serotonergic receptors ijrrjournal.com. While direct studies on this compound's 5-HT1A activity are less prominent, the known serotonergic activity of related piperazine compounds suggests this is a promising area for further investigation. For example, a new piperazine derivative, 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester, has shown pharmacological activity indicative of interaction with the serotonergic system nih.gov.
Table 1: Dopamine Receptor Affinity of a this compound Derivative
| Compound | Target Receptor | Cell Line | Radioligand | Affinity (Ki) |
|---|
Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Beta-site APP Cleaving Enzyme 1, Monoamine Oxidase-A)
The inhibition of key enzymes involved in the pathogenesis of neurodegenerative diseases like Alzheimer's disease is a major goal in drug discovery. The this compound scaffold and its analogs have been investigated for their potential to inhibit such enzymes.
Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1): Dual inhibition of AChE and BACE1 is a promising therapeutic strategy for Alzheimer's disease nih.gov. Research into pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives, which contain a pyrrole (B145914) ring, has shown that these compounds can act as dual inhibitors of both AChE and BACE1 nih.gov. While the BACE1 inhibitory potential was somewhat reduced with the introduction of AChE inhibition, the study confirmed that extending the structure of a known BACE1 inhibitor could successfully introduce AChE inhibitory activity nih.gov. Specifically, derivatives with strong electron-withdrawing groups on the phenyl ring enhanced AChE inhibition nih.gov. Other studies have focused on polysubstituted pyrrole derivatives, which have demonstrated selective inhibitory activity against AChE over butyrylcholinesterase (BChE) nih.gov. The development of BACE1 inhibitors has faced challenges, including toxicity and efficacy issues in clinical trials, but it remains a promising target nih.govsci-hub.se.
Monoamine Oxidase-A (MAO-A): MAO-A is a critical enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic approach for depression and anxiety disorders. Several studies have highlighted the potential of piperazine derivatives as MAO inhibitors mdpi.comnih.govdergipark.org.tr. For instance, a series of thiazolylhydrazine-piperazine derivatives were synthesized and showed selective inhibitory activity against the MAO-A isoform mdpi.com. In one study, replacing a morpholine (B109124) ring with a piperazine ring was a key design element, leading to compounds with significant MAO-A inhibition mdpi.com. Similarly, novel 1-(2-pyrimidin-2-yl)piperazine derivatives also exhibited selective MAO-A inhibitory activity, with IC50 values in the low micromolar range nih.govresearchgate.net.
Table 2: Enzyme Inhibitory Activity of Related Pyrrole and Piperazine Derivatives
| Compound Class | Target Enzyme | Key Findings | IC50 Values |
|---|---|---|---|
| Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives | AChE / BACE1 | Dual inhibition achieved; electron-withdrawing groups enhance AChE activity. nih.gov | Not specified for parent compound |
| Polysubstituted pyrrole derivatives | AChE | Showed selective inhibition of AChE over BChE. nih.gov | Varies by derivative |
| Thiazolylhydrazine-piperazine derivatives | MAO-A | Demonstrated selective inhibition of MAO-A. mdpi.com | Varies by derivative |
Antimycobacterial Activity Investigations
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antimycobacterial agents. The pyrrole-piperazine scaffold has been explored for this purpose.
Research has shown that certain pyrrole derivatives possess significant in vitro activity against mycobacteria. nih.gov A series of new pyrrole derivatives, developed as analogs of the lead compound BM212, demonstrated interesting activity against Mycobacterium tuberculosis and atypical mycobacteria nih.gov. Another study focused on N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide (B10538) derivatives, which displayed high antitubercular activity, with some compounds showing a minimum inhibitory concentration (MIC) of 31.25 μg/mL against the H37Rv strain ejpmr.com. Molecular docking studies suggested these compounds could act as inhibitors of the M. tuberculosis enoyl-reductase (InhA) enzyme ejpmr.com. Furthermore, pyrrole-2-carboxylate derivatives have also been identified as having potent activity, with one compound showing an MIC of 0.7 µg/mL against M. tuberculosis H37Rv nih.gov.
Table 3: Antimycobacterial Activity of Pyrrole Derivatives
| Compound Series | Strain | Activity (MIC) |
|---|---|---|
| N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide derivatives | M. tuberculosis H37Rv | 31.25 - 62.5 μg/mL ejpmr.com |
| Pyrrolo[1,2-a]pyrazine incorporated indolizine (B1195054) derivatives | M. tuberculosis H37Rv | 1.6 - 6.25 μg/mL derpharmachemica.com |
| Pyridinylpyridazine derivatives | M. tuberculosis | 12.5 μg/mL latamjpharm.org |
Anticancer Research Applications (as scaffolds or derivatives)
The pyrrole and piperazine moieties are considered "privileged structures" in anticancer drug design, appearing in numerous cytotoxic compounds. researchgate.netmdpi.com The this compound scaffold serves as a foundation for developing novel anticancer agents.
Pyrrole derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of microtubule polymerization, tyrosine kinases, and histone deacetylase researchgate.net. For example, a series of novel vindoline-piperazine conjugates were synthesized and evaluated for their in vitro antiproliferative activity against 60 human tumor cell lines mdpi.com. Several of these conjugates displayed significant growth inhibition, with the most potent derivatives showing low micromolar GI50 values. The study found that substitution at position 17 of the vindoline (B23647) core with specific piperazine derivatives was particularly effective mdpi.com. Another study on new derivatives of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and their metal complexes also reported anticancer activity against human colon and lung cancer cell lines mdpi.com.
Table 4: Anticancer Activity of Pyrrole-Piperazine Derivatives
| Compound Class | Cell Line | Activity Metric | Result |
|---|---|---|---|
| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast Cancer) | GI50 | 1.00 µM mdpi.com |
| Vindoline-piperazine conjugate (25) | HOP-92 (Lung Cancer) | GI50 | 1.35 µM mdpi.com |
| Manganese complex of a 5-((1-methyl-pyrrol-2-yl) methyl) derivative | A549 (Lung Cancer) | IC50 | 794.37 µM mdpi.com |
Other Biological Activities Derived from Related Piperazine-Pyrrole Scaffolds (e.g., anti-inflammatory, antiviral, antifungal)
The versatile piperazine-pyrrole scaffold has been the basis for compounds with a wide range of other biological activities. nih.govijbpas.com
Anti-inflammatory Activity: Piperazine and pyrrole derivatives have been investigated for their potential to treat inflammation. nih.govmdpi.comresearchgate.net Certain pyrrole derivatives have been reported as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway mdpi.com. N-substituted 3,4-pyrroledicarboximides, which incorporate a pyrrole core, were designed and synthesized as potential anti-inflammatory agents by targeting COX enzymes nih.gov.
Antiviral Activity: The piperazine heterocycle is present in numerous compounds with proven antiviral efficacy. arabjchem.org Piperazine itself has been shown to bind to the capsid protein of alphaviruses and exhibits antiviral activity against Chikungunya virus nih.gov. This suggests that the this compound scaffold could be a valuable starting point for the design of new antiviral drugs nih.gov. The pyrrole nucleus is also a component of the FDA-approved antiviral drug Remdesivir mdpi.com.
Antifungal Activity: Piperazine derivatives have demonstrated notable antifungal properties. ijbpas.comresearchgate.netacgpubs.org Azole-containing piperazine analogues have shown broad-spectrum antifungal activity, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 3.1 µg/ml, comparable to the standard drug fluconazole (B54011) ijbpas.com. Similarly, pyrrolotriazinone derivatives have displayed potent in vitro activity against pathogenic Candida species, including fluconazole-resistant strains nih.gov. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing a piperazine fragment also showed strong antifungal activities researchgate.net.
Table 5: Summary of Other Biological Activities
| Activity | Scaffold/Derivative Class | Target/Mechanism | Key Finding |
|---|---|---|---|
| Anti-inflammatory | N-substituted 3,4-pyrroledicarboximides | COX-1/COX-2 Inhibition | All tested compounds inhibited COX-1 and COX-2. nih.gov |
| Antiviral | Piperazine | Alphavirus Capsid Protein | Binds to the hydrophobic pocket of the capsid protein, inhibiting the virus. nih.gov |
| Antifungal | Azole-containing piperazine analogues | Not specified | Showed significant and broad-spectrum antifungal activity. ijbpas.com |
| Antifungal | Pyrrolotriazinone derivatives | CYP51 Inhibition (presumed) | Active against pathogenic Candida spp., including resistant strains. nih.gov |
Advanced Applications and Future Research Directions
Development of Novel Analogs and Library Design
The inherent versatility of the 1-(1H-pyrrol-2-ylmethyl)piperazine scaffold makes it an ideal starting point for the design and synthesis of compound libraries to explore new chemical space and identify novel bioactive agents. Researchers employ several strategies to create analogs with improved potency, selectivity, and pharmacokinetic properties.
A primary approach involves a hybrid drug design, where the core scaffold is combined with other known pharmacophores to generate novel chemical entities. This strategy aims to merge the favorable characteristics of two different molecular fragments into a single molecule. For instance, a hybrid approach combining a pyrrolo[2,1-f] rsc.orgresearchgate.netresearchgate.nettriazine system with a 1-(methylpiperidin-4-yl)aniline-based analog has been explored to develop inhibitors of Mer-tyrosine kinase (MERTK), a promising cancer target. researchgate.net
Another key strategy is structure-based drug design, which utilizes the three-dimensional structure of a biological target to guide the modification of the lead compound. Takeda Pharmaceuticals, for example, identified a series of potent monoacylglycerol lipase (B570770) (MAGL) inhibitors based on a piperazinyl pyrrolidin-2-one core, which shares structural similarities with the pyrrole-piperazine scaffold. nih.gov By systematically modifying substituents to enhance interactions with the enzyme's active site, they developed highly potent and reversible inhibitors. nih.gov
The design of new analogs often focuses on creating fused heterocyclic systems to increase structural rigidity and explore different binding modes. Researchers have designed and synthesized new series of 1H-pyrrole and fused pyrrolo[3,2-d]pyrimidines as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both crucial targets in oncology. nih.gov These efforts highlight how modifications to the pyrrole (B145914) portion of the scaffold can yield compounds with significant anticancer activity. nih.gov
The following table summarizes representative strategies for analog development based on the pyrrole-piperazine motif.
| Design Strategy | Core Scaffold Modification | Target(s) | Therapeutic Goal |
| Hybrid Drug Design | Hybridization of pyrrolo[2,1-f] rsc.orgresearchgate.netresearchgate.nettriazine and piperidine-based pharmacophores. researchgate.net | MERTK | Anticancer |
| Structure-Based Design | Development of piperazinyl pyrrolidin-2-ones. nih.gov | MAGL | Neurological Disorders, Cancer |
| Fused Heterocycles | Synthesis of pyrrolo[3,2-d]pyrimidines from a 1H-pyrrole base. nih.gov | EGFR, CDK2 | Anticancer |
Potential for Multi-Target Directed Ligands (MTDLs)
The development of Multi-Target Directed Ligands (MTDLs) is a modern paradigm in drug discovery, particularly for complex multifactorial diseases like cancer and neurodegenerative disorders. MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering higher efficacy and a reduced risk of drug resistance compared to single-target agents.
The this compound scaffold is an excellent candidate for the development of MTDLs. Its structural features allow for the incorporation of different pharmacophoric elements that can be tailored to interact with distinct binding sites on various proteins. The demonstrated ability of its analogs to inhibit multiple protein kinases is a testament to this potential. researchgate.netnih.gov For example, the design of compounds that show inhibitory activity against both EGFR and CDK2 showcases the scaffold's utility in creating dual-action anticancer agents. nih.gov Such a dual-inhibition profile can simultaneously block signaling pathways that control cell proliferation and survival, offering a synergistic therapeutic effect.
Furthermore, the development of hybrids targeting MERTK, a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, points to the scaffold's potential in immuno-oncology. researchgate.net MERTK plays a key role in regulating immune responses within the tumor microenvironment. researchgate.net A ligand based on the pyrrole-piperazine framework could potentially be designed to inhibit MERTK while also targeting other cancer-related kinases, thereby combining direct antitumor effects with immune system modulation.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches in Molecular Design
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are indispensable tools for accelerating the drug discovery process. These computational approaches use statistical models to correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of novel, unsynthesized molecules and guiding molecular design.
For scaffolds like this compound, QSAR modeling can significantly streamline the design of new analogs. The process begins with the calculation of a wide range of molecular descriptors for a series of known active compounds. researchgate.net These descriptors quantify various aspects of the molecules' physicochemical properties, such as electronic, thermodynamic, and topological features.
A statistical method, often Multiple Linear Regression (MLR) or more advanced machine learning algorithms, is then used to build a mathematical model that links a selection of these descriptors to the observed biological activity (e.g., IC₅₀ values). researchgate.netnih.gov For a series of piperazine (B1678402) derivatives reported as mTORC1 inhibitors, QSAR modeling revealed that descriptors such as the energy of the lowest unoccupied molecular orbital (E-LUMO), electrophilicity (ω), molar refractivity (MR), and topological polar surface area (PSA) were significantly correlated with inhibitory activity. researchgate.net These models, once validated, can be used to predict the activity of new virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net
The table below lists some of the key molecular descriptors commonly employed in QSAR studies of heterocyclic compounds.
| Descriptor Type | Descriptor Name | Description |
| Electronic | E-HOMO / E-LUMO | Energy of the Highest Occupied / Lowest Unoccupied Molecular Orbital |
| Electronic | Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons |
| Steric / Bulk | Molar Refractivity (MR) | Relates to molecular volume and polarizability |
| Topological | Topological Polar Surface Area (PSA) | Sum of surfaces of polar atoms; relates to membrane permeability |
| Lipophilicity | LogP / LogS | Logarithm of the partition coefficient (octanol/water) or aqueous solubility |
Coordination Chemistry of Pyrrole-Piperazine Scaffolds
The nitrogen atoms present in both the pyrrole and piperazine rings of the this compound scaffold make it an excellent chelating ligand for a variety of metal ions. The lone pair of electrons on the sp³-hybridized nitrogen atoms of the piperazine ring and the sp²-hybridized nitrogen of the pyrrole ring can coordinate with metal centers to form stable metal complexes.
The coordination chemistry of piperazine-based ligands is well-established, with their metal complexes finding use in catalysis, materials science (e.g., metal-organic frameworks), and as potential therapeutic or diagnostic agents. rsc.org The incorporation of a pyrrole moiety adds another potential coordination site and can influence the electronic properties and geometry of the resulting complex. For example, Schiff base ligands derived from pyrrole-2-carboxaldehyde have been used to synthesize aluminum complexes, with the geometry of the final complex being influenced by the rigidity of the ligand backbone. researchgate.net
Macrocyclic ligands that incorporate both piperazine and other heterocyclic moieties (like pyridine) have been shown to form stable complexes with a range of transition metals, including copper(II), zinc(II), and manganese(II). researchgate.netnih.gov The resulting complexes can exhibit interesting magnetic properties or be tailored for applications such as MRI contrast agents. researchgate.netnih.gov The this compound scaffold can act as a bidentate or potentially a bridging ligand, opening up possibilities for creating mono- or polynuclear metal complexes with unique structural and functional properties.
Emerging Therapeutic Areas for Piperazine-Pyrrole Hybrids
While much of the research on pyrrole-piperazine hybrids has been concentrated in oncology, the versatility of the scaffold is leading to its exploration in a variety of other therapeutic areas. The pyrrole moiety is a key component in numerous approved drugs with diverse mechanisms of action. nih.gov
Oncology: The primary area of investigation remains cancer treatment. Analogs have shown promise against a range of targets, including MERTK, EGFR, CDK2, and mTORC1, which are implicated in lung, breast, colon, and other cancers. rsc.orgresearchgate.netnih.govresearchgate.net
Gastrointestinal Diseases: A significant emerging area is the treatment of acid-related disorders. A novel pyrrole derivative, TAK-438 (Vonoprazan), was developed as a potassium-competitive acid blocker (P-CAB). nih.gov This compound demonstrates potent and long-lasting inhibition of the H+,K+-ATPase proton pump, offering a powerful alternative for treating gastroesophageal reflux disease (GERD) and peptic ulcers. nih.gov This highlights the potential of the pyrrole scaffold, when appropriately substituted, to address non-cancer-related targets.
Infectious Diseases: Pyrrole derivatives have historically shown potential as antibacterial agents. nih.gov The pyrrolamide class of compounds, for example, acts as DNA gyrase inhibitors, a mechanism that can be effective against bacteria like Mycobacterium tuberculosis. nih.gov By modifying the this compound scaffold, it may be possible to develop new anti-infective agents.
Central Nervous System (CNS) Disorders: The piperazine ring is a classic pharmacophore in CNS drug discovery, being central to many antipsychotic and antidepressant drugs. rsc.org Given that pyrrole derivatives have also been investigated for potential anti-Parkinson's and anti-Alzheimer's activity, the hybrid scaffold is a logical starting point for designing novel agents targeting neurological and psychiatric conditions. nih.gov
Q & A
Basic: What synthetic methods are commonly used to prepare 1-(1H-pyrrol-2-ylmethyl)piperazine?
Answer:
The synthesis typically involves nucleophilic substitution reactions. A representative method includes reacting pyrrole derivatives with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to facilitate alkylation. Reaction monitoring via TLC and purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) are critical for optimizing yield and purity . Key steps:
- Alkylation: Use of propargyl bromide or similar reagents for functionalization.
- Work-up: Extraction with methylene chloride and drying over anhydrous Na₂SO₄.
- Yield Optimization: Adjusting stoichiometric ratios and reaction time (e.g., 6–7 hours at room temperature).
Advanced: How can reaction mechanisms for piperazine alkylation be validated experimentally?
Answer:
Mechanistic validation employs:
- Kinetic Studies: Monitoring reaction progress via HPLC or NMR to identify intermediates.
- Isotopic Labeling: Using deuterated solvents or labeled reactants to track substituent incorporation.
- Computational Modeling: Density Functional Theory (DFT) to predict transition states and reaction pathways .
For example, highlights the role of K₂CO₃ in deprotonating the pyrrole nitrogen, facilitating nucleophilic attack on the alkylating agent .
Basic: What spectroscopic techniques are essential for structural characterization?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns on the piperazine and pyrrole rings.
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- FT-IR: Identifies functional groups (e.g., N-H stretches in piperazine).
For complex stereochemistry, X-ray crystallography (as in ) resolves 3D configurations .
Advanced: How can researchers resolve contradictions in biological activity data for piperazine derivatives?
Answer:
Contradictions often arise from variations in assay conditions or substituent effects. Strategies include:
- Systematic SAR Studies: Modifying substituents (e.g., fluorobenzyl vs. methoxy groups) and correlating with activity trends .
- Dose-Response Analysis: Ensuring consistent IC₅₀ measurements across multiple replicates.
- Target-Specific Assays: Using radioligand binding assays (e.g., for receptor affinity) to isolate mechanisms .
Basic: What in vitro assays are recommended for preliminary biological evaluation?
Answer:
- Enzyme Inhibition Assays: Test acetylcholinesterase or kinase inhibition (e.g., via colorimetric methods).
- Antimicrobial Screening: Broth microdilution for MIC determination against Gram-positive/negative bacteria.
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced: How can molecular docking improve the design of piperazine-based therapeutics?
Answer:
Docking studies (e.g., AutoDock Vina) predict binding modes to target proteins (e.g., kinases or GPCRs). Key steps:
- Protein Preparation: Retrieve crystal structures from PDB (e.g., 4AKE for kinases).
- Ligand Optimization: Minimize energy of this compound using Gaussian.
- Pose Validation: Compare docking scores with experimental IC₅₀ values .
Basic: What computational tools predict physicochemical properties of piperazine derivatives?
Answer:
- SwissADME: Estimates logP, solubility, and drug-likeness.
- Molinspiration: Calculates topological polar surface area (TPSA) for blood-brain barrier penetration.
- DFT Calculations: Optimize geometries and calculate electrostatic potentials .
Advanced: How can crystallography elucidate polymorphism in piperazine crystals?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Determines unit cell parameters and packing motifs.
- Powder XRD: Identifies polymorphic forms by comparing diffraction patterns.
- Thermal Analysis (DSC/TGA): Correlates phase transitions with stability .
Basic: What safety protocols are critical for handling piperazine derivatives?
Answer:
- PPE: Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of fine powders.
- Waste Disposal: Follow EPA guidelines for organic amines (e.g., neutralization before disposal) .
Advanced: How do regulatory guidelines impact preclinical development of piperazine-based drugs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
